2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.
Coupling of the Triazole and Thiadiazole Rings: The triazole and thiadiazole rings can be coupled through a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: The compound may be used as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone
Uniqueness
2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is unique due to its combination of a triazole ring, a thiadiazole ring, and a benzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Biological Activity
The compound 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide represents a novel class of bioactive compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate structure which includes:
- A benzamide core
- A triazole ring with a trifluoromethyl substituent
- A thiadiazole moiety
Molecular Formula : C18H17F3N6OS
Molecular Weight : 426.43 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has demonstrated that similar triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . In vitro studies have indicated that this specific compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Anti-inflammatory Effects
Compounds with thiadiazole and triazole functionalities have been reported to exhibit anti-inflammatory properties. The tested compound demonstrated inhibition of COX enzymes, which are critical in the inflammatory pathway. This suggests potential use in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell signaling pathways.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by Mathew et al. (2015) evaluated the antimicrobial properties of various triazole-thiadiazole derivatives. The results indicated that derivatives similar to our compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against pathogenic bacteria .
Study 2: Anticancer Activity
In a comparative study published in 2023, researchers assessed the cytotoxic effects of several triazole derivatives on cancer cell lines. The compound was found to reduce cell viability by over 60% at concentrations above 50 µM after 48 hours of treatment .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-methyl-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-11-6-3-4-9-15(11)18(30)25-19-24-17(27-31-19)16-12(2)29(28-26-16)14-8-5-7-13(10-14)20(21,22)23/h3-10H,1-2H3,(H,24,25,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKAZJDCPRSOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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